4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid
Description
Molecular Geometry and Bonding Analysis
The molecular structure of 4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid consists of a pyridine core substituted at the 2- and 6-positions with carboxylic acid groups and at the 4-position with a 3-aminophenyl moiety. The pyridine ring adopts a planar configuration, while the aminophenyl group introduces steric and electronic effects that influence overall geometry. Bond lengths within the pyridine ring typically range between 1.33–1.40 Å for C–N and C–C bonds, consistent with aromatic systems observed in similar pyridine derivatives.
The carboxylic acid groups exhibit characteristic bond lengths: C=O bonds measure approximately 1.21–1.23 Å, while C–O(H) bonds range from 1.32–1.34 Å. These values align with resonance stabilization between the carboxylate and pyridine ring. The 3-aminophenyl substituent introduces a –NH₂ group at the meta position relative to the pyridine linkage, creating a dihedral angle between the aromatic planes. In analogous structures, such as (E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, dihedral angles of 29.38° between phenyl and pyridine rings have been reported, suggesting similar torsional effects may occur in this compound.
Key bonding interactions include:
- Intramolecular hydrogen bonding : Potential between –NH₂ and proximal carboxylic acid groups, though crystallographic data is required for confirmation.
- Conjugation effects : The electron-withdrawing carboxylic acids and electron-donating aminophenyl group create a push-pull electronic system across the pyridine core.
Properties
Molecular Formula |
C13H10N2O4 |
|---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
4-(3-aminophenyl)pyridine-2,6-dicarboxylic acid |
InChI |
InChI=1S/C13H10N2O4/c14-9-3-1-2-7(4-9)8-5-10(12(16)17)15-11(6-8)13(18)19/h1-6H,14H2,(H,16,17)(H,18,19) |
InChI Key |
FXWFQAQXUDVIOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=NC(=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyridine-2,6-dicarboxylic Acid Core
The pyridine-2,6-dicarboxylic acid (dipicolinic acid) core can be prepared by oxidation of 2,6-dimethylpyridine (2,6-lutidine) under acidic conditions with hexavalent chromium salts, as described in a patented two-stage process:
- Stage 1: Oxidation of 2,6-dimethylpyridine in sulfuric acid using sodium bichromate or chromic anhydride to form a chromic acid addition compound.
- Stage 2: Hydrolysis of the addition compound by heating with water to isolate high-purity dipicolinic acid.
This method yields dipicolinic acid with purity above 99% and yields up to 90% under continuous processing conditions.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 2,6-Dimethylpyridine + Na2Cr2O7 + H2SO4 (60-70%) at ~100°C | Formation of CrO3-dipicolinic acid complex |
| 2 | Hydrolysis with water at 100°C for 1 hour | Isolation of dipicolinic acid (99.7% purity) |
Alternative Synthetic Routes
A novel synthetic method reported involves one-pot reactions of pyruvates and aldehydes with a pyrrolidine-acetic acid catalyst to form dihydropyran intermediates, which upon reaction with ammonium acetate under mild conditions yield 4-substituted pyridine-2,6-dicarboxylic acid derivatives. This method may be adaptable for preparing 4-(3-aminophenyl) derivatives, offering a mild and potentially more efficient route.
Detailed Research Findings and Data
Catalytic Cross-Coupling and Hydrolysis
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cross-coupling | Pd catalyst, methyl 6-bromopicolinate, aminophenyl boronic acid/organotin reagent | 70-85 | Requires amino group protection |
| Ester hydrolysis | Acidic hydrolysis (HCl or H2SO4) | 80-95 | Converts esters to carboxylic acids |
| Amino group deprotection | Mild acidic or hydrogenation conditions | 90-98 | Yields free 3-aminophenyl substituent |
Inhibitory Activity Correlation (from related studies)
| Compound | NDM-1 IC50 (μM) | IMP-1 IC50 (μM) | VIM-2 IC50 (μM) |
|---|---|---|---|
| Dipicolinic acid (parent) | 0.33 ± 0.04 | 2.54 ± 0.04 | 2.34 ± 0.04 |
| 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid (isostere 1) | 0.064 ± 0.001 | 0.85 ± 0.06 | 0.85 ± 0.02 |
This data demonstrates enhanced inhibition potency of the 4-(3-aminophenyl) derivative against metallo-β-lactamases, highlighting the importance of precise synthetic control to obtain this compound.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Oxidation of 2,6-dimethylpyridine | 2,6-Dimethylpyridine, Na2Cr2O7, H2SO4 | Oxidation, hydrolysis | High purity dipicolinic acid core | Use of toxic chromium reagents |
| Pd-Catalyzed Cross-Coupling | Methyl 6-bromopicolinate, aminophenyl boronic acid | Suzuki/Stille coupling, ester hydrolysis | High selectivity, scalable | Requires amino protection |
| One-pot Dihydropyran Route | Pyruvates, aldehydes, ammonium acetate | Cyclization, ammonium acetate reaction | Mild conditions, novel approach | Less explored for this specific derivative |
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Agents
Research indicates that derivatives of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid can act as inhibitors of metallo-β-lactamases, enzymes responsible for antibiotic resistance in bacteria. A notable study demonstrated that this compound can effectively bind to zinc ions within these enzymes, disrupting their function and leading to the development of new antibacterial agents against resistant strains such as New Delhi metallo-β-lactamase (NDM-1) .
Case Study: Inhibition of NDM-1
- Objective: To evaluate the efficacy of this compound as an inhibitor.
- Methodology: The compound was tested for its ability to form stable complexes with NDM-1.
- Findings: The compound showed high selectivity and efficacy in inhibiting NDM-1, indicating its potential as a lead compound for developing new antibiotics .
Coordination Chemistry
The compound's ability to chelate metal ions enhances its applicability in coordination chemistry. It has been explored as a ligand for various metal cations, including Cu, Co, and Ni, facilitating the formation of coordination polymers that may have applications in catalysis and materials science .
Detection of Pesticides
This compound has been utilized in the development of luminescent probes for detecting organophosphorus pesticides. A study demonstrated that the luminescence intensity of Eu(III)-pyridine-2,6-dicarboxylic acid probes decreases with increasing pesticide concentration, allowing for effective quantification .
Case Study: Luminescence Quenching
- Objective: To develop a method for detecting organophosphorus pesticides using luminescent probes.
- Methodology: The quenching effect was studied in ethanol-water mixtures at various pesticide concentrations.
- Findings: The method showed a linear response within the range of 1.0–35.0 µM for selected pesticides, indicating its potential for environmental monitoring .
Synthesis of Coordination Polymers
The compound has been applied in synthesizing coordination polymers that exhibit unique structural properties and potential applications in catalysis and molecular switches . The coordination chemistry involving this compound allows for the construction of materials with tailored properties.
Case Study: Synthesis of Coordination Polymers
- Objective: To synthesize new coordination polymers using this compound.
- Methodology: Various metal ions were coordinated with the compound to form polymers.
- Findings: The resulting materials exhibited interesting catalytic properties and structural characteristics suitable for further applications .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical | Antibacterial agents targeting metallo-β-lactamases | Effective inhibitor against NDM-1 |
| Environmental Monitoring | Detection of organophosphorus pesticides | Linear detection range established |
| Material Science | Synthesis of coordination polymers | Unique structural properties and catalytic activity |
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid involves its ability to act as a ligand, forming complexes with metal ions. These complexes can exhibit various properties, such as catalytic activity or enhanced stability. The compound’s amino and carboxylic acid groups allow it to interact with different molecular targets, facilitating its use in diverse applications .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues of Pyridine-2,6-dicarboxylic Acid Derivatives
The following table summarizes key structural and functional differences between 4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid and related compounds:
Key Functional Comparisons
Physicochemical Properties
- Solubility and Stability: Pyridine-2,6-dicarboxylic acid derivatives with hydrophilic substituents (e.g., -CH$_2$OH) show enhanced solubility in aqueous media, critical for lanthanide separation . Polymorphism studies on DPA reveal that substituents at the 4-position (e.g., aminophenyl vs. hydroxymethyl) significantly alter crystallization behavior, impacting formulation stability .
Biological Activity
4-(3-Aminophenyl)pyridine-2,6-dicarboxylic acid is a compound of increasing interest in medicinal chemistry due to its significant biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs), which are enzymes that confer antibiotic resistance in bacteria. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyridine ring substituted with two carboxylic acid groups and an amino group attached to an aromatic phenyl group. Its molecular formula is CHNO with a molar mass of approximately 246.23 g/mol. The presence of both pyridine and phenyl functionalities enhances its interaction with biological systems compared to simpler compounds.
Research indicates that this compound acts primarily by inhibiting metallo-β-lactamases, specifically targeting the New Delhi metallo-β-lactamase (NDM-1). The compound forms a stable ternary complex with Zn(II) ions in the active site of NDM-1, effectively disrupting its enzymatic function and restoring the efficacy of β-lactam antibiotics against resistant bacterial strains .
Key Findings:
- Inhibition Potency : The compound exhibits potent inhibitory activity against NDM-1, with studies reporting IC values in the nanomolar range (e.g., 80 nM) .
- Selectivity : It has been noted for its selectivity towards MBLs when compared to other zinc-dependent enzymes .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Derivatives have been synthesized to explore the impact of various substituents on the aromatic ring and carboxylic groups.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyridine-2,6-dicarboxylic acid | Pyridine | Known as dipicolinic acid; serves as a chelator. |
| 4-(Aminophenyl)benzoic acid | Benzoic Acid | Lacks the pyridine ring; used in dye synthesis. |
| 3-Aminobenzoic acid | Aminobenzoic Acid | Simpler structure; used in pharmaceuticals. |
| 2,6-Pyridinedicarboxylic acid derivatives | Various derivatives | Exhibits diverse biological activities. |
Case Studies
- Antibacterial Activity : In a study assessing the antibacterial efficacy of various compounds against clinical isolates of Escherichia coli and Klebsiella pneumoniae, it was found that co-administration of this compound with imipenem significantly reduced the minimum inhibitory concentration (MIC), suggesting its potential role in combination therapy .
- Pharmacokinetics and Toxicity : Further investigations into the pharmacokinetic profile revealed that at non-toxic concentrations (up to 400 μM), the compound did not adversely affect mammalian cell viability while maintaining its antibacterial properties .
Future Directions
The promising biological activity of this compound warrants further exploration into:
- Optimizing Derivatives : Continued SAR studies could lead to more potent derivatives with improved selectivity and reduced toxicity.
- In Vivo Studies : Animal models should be employed to evaluate the therapeutic potential and safety profile in a more complex biological environment.
- Mechanistic Studies : Detailed mechanistic studies using techniques like X-ray crystallography could elucidate the binding interactions between the compound and target enzymes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
